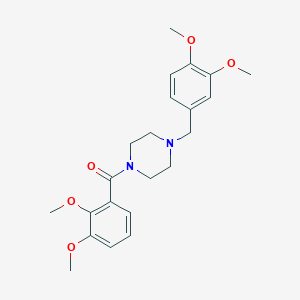![molecular formula C24H32N2O3 B247014 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as TMIQ, is a compound that has been extensively studied for its potential therapeutic applications. TMIQ is a tetrahydroisoquinoline derivative that has been synthesized through various methods, and its mechanism of action has been investigated.
Mechanism of Action
The exact mechanism of action of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and neuroprotective effects. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of BDNF, which is involved in neuronal survival and plasticity. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which provides a basis for further research. Another advantage is that it has been synthesized through various methods, which allows for optimization of synthesis conditions. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate specific pathways. Another limitation is that 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has not been extensively studied in vivo, which limits the translation of findings to clinical applications.
Future Directions
There are many future directions for 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline research. One direction is to investigate the specific mechanisms of action, including modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. Another direction is to investigate the potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in vivo, which will provide a basis for clinical trials. Additionally, optimization of synthesis conditions and development of analogues may lead to improved efficacy and reduced toxicity.
Synthesis Methods
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with an acyl halide or acid anhydride. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone or aldehyde.
Scientific Research Applications
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
properties
Product Name |
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molecular Formula |
C24H32N2O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H32N2O3/c1-27-22-15-24(29-3)23(28-2)14-20(22)16-25-11-9-21(10-12-25)26-13-8-18-6-4-5-7-19(18)17-26/h4-7,14-15,21H,8-13,16-17H2,1-3H3 |
InChI Key |
FLVTWJGYSSIUJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)